Catechin

Description

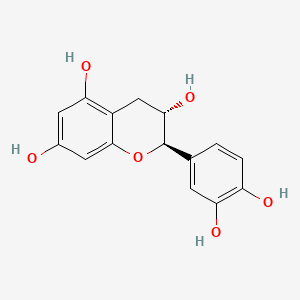

An antioxidant flavonoid, occurring especially in woody plants as both (+)-catechin and (-)-epithis compound (cis) forms.

Cianidanol has been reported in Camellia sinensis, Paeonia obovata, and other organisms with data available.

CIANIDANOL is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1977. It was withdrawn in at least one region.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTAWBLQPZVEMU-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022322, DTXSID001349029 | |

| Record name | Cianidanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Catechine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001349029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Catechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7295-85-4, 154-23-4, 100786-01-4 | |

| Record name | (±)-Catechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7295-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Catechin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cianidanol [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Catechine dl-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007295854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Natural Brown 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100786014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cianidanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cianidanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+)-catechin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cianidanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Catechine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001349029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cianidanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIANIDANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R1V1STN48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIANIDANOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J4Y243W61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Catechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214 °C | |

| Record name | Catechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Molecular Regulation of Catechin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate molecular mechanisms governing the biosynthesis of catechins, a class of flavonoids renowned for their significant health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties. Understanding the regulation of their synthesis is paramount for metabolic engineering efforts aimed at enhancing their production in various biological systems.

The Core Catechin Biosynthetic Pathway

Catechins are synthesized via the phenylpropanoid and flavonoid pathways, starting from the amino acid L-phenylalanine. A series of enzymatic reactions leads to the formation of the flavan-3-ol skeleton, which is the backbone of all catechins. The key enzymes involved in this pathway have been extensively studied, particularly in the tea plant (Camellia sinensis).[1][2]

The central pathway proceeds as follows: L-phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then hydroxylated to 4-coumaric acid by cinnamate 4-hydroxylase (C4H) , which is subsequently activated to 4-coumaroyl CoA by 4-coumaroyl CoA ligase (4CL) .[1] The first committed step in flavonoid biosynthesis is the condensation of one molecule of 4-coumaroyl CoA and three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone.[1][3] This is then isomerized to naringenin by chalcone isomerase (CHI) .

From naringenin, the pathway branches to produce different catechins. Naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. Dihydrokaempferol can be further hydroxylated by flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) to produce dihydroquercetin and dihydromyricetin, respectively. These dihydroflavonols are then reduced by dihydroflavonol 4-reductase (DFR) to their corresponding leucoanthocyanidins.

Finally, two key enzymes, leucoanthocyanidin reductase (LAR) and anthocyanidin reductase (ANR) , are responsible for the synthesis of the two major types of catechins. LAR directly converts leucoanthocyanidins into (+)-catechins (e.g., (+)-catechin, (+)-gallothis compound). In a parallel branch, leucoanthocyanidins are oxidized by anthocyanidin synthase (ANS) to anthocyanidins, which are then reduced by ANR to produce (-)-epicatechins (e.g., (-)-epithis compound, (-)-epigallothis compound).

References

- 1. Metabolic Flux Analysis of this compound Biosynthesis Pathways Using Nanosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular regulation of catechins biosynthesis in tea [Camellia sinensis (L.) O. Kuntze] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Accumulation of catechins and expression of this compound synthetic genes in Camellia sinensis at different developmental stages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Properties of Catechin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catechin, a prominent member of the flavan-3-ol class of flavonoids, is a polyphenolic secondary metabolite abundant in various plants, including tea leaves, cocoa beans, and numerous fruits. Renowned for its potent antioxidant properties, this compound and its isomers have garnered significant interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. Furthermore, it delves into the key signaling pathways modulated by this compound, particularly those pertinent to its antioxidant, anti-inflammatory, and anticancer activities. Detailed experimental protocols for assessing the biological efficacy of this compound are also presented to facilitate further research and development.

Chemical Structure and Stereochemistry

This compound possesses a characteristic flavan-3-ol structure, consisting of two aromatic rings (A and B) and a dihydropyran heterocycle (C ring) with a hydroxyl group at carbon 3.[1] The A ring is a resorcinol moiety, while the B ring is a catechol moiety.[1] The molecule has two chiral centers at the C2 and C3 positions, giving rise to four diastereoisomers. The isomers with the trans configuration are known as this compound, while those with the cis configuration are referred to as epithis compound.[1] The most prevalent isomer found in nature is (+)-catechin, which has a (2R, 3S) configuration.[1][2]

Physicochemical Properties

The biological activity and pharmacokinetic profile of this compound are intrinsically linked to its physicochemical properties. A summary of these key properties is provided in the table below.

| Property | Value | References |

| Molecular Formula | C₁₅H₁₄O₆ | |

| Molecular Weight | 290.27 g/mol | |

| Appearance | Colorless solid, White powder | |

| Melting Point | 175-177 °C | |

| 214 °C | ||

| UV-vis (λmax) | 276 nm | |

| 280 nm | ||

| Solubility | ||

| Water (25 °C) | 0.7 g/L | |

| Ethanol | ~100 mg/mL | |

| DMSO | ~50 mg/mL | |

| DMF | ~100 mg/mL | |

| PBS (pH 7.2) | ~1.6 mg/ml | |

| pKa Values | ||

| OH at C3 | 7.53 | |

| OH at C5 | 11.47 | |

| OH at C7 | 9.92 | |

| OH at C3' | 10.47 | |

| OH at C4' | 9.0 |

Key Signaling Pathways Modulated by this compound

Catechins exert their diverse biological effects by modulating a multitude of cellular signaling pathways. These pathways are central to processes such as inflammation, cell proliferation, and apoptosis, making them critical targets in drug development.

Antioxidant Signaling

Catechins are potent antioxidants that can directly scavenge reactive oxygen species (ROS) and chelate metal ions. Indirectly, they enhance the endogenous antioxidant defense system by upregulating antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH). A key pathway in this process is the Keap1/Nrf2/ARE signaling pathway, which is activated by catechins to promote the transcription of antioxidant genes.

Anti-inflammatory Signaling

Chronic inflammation is a key contributor to numerous diseases. Catechins exhibit significant anti-inflammatory properties primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the degradation of IκBα, catechins block the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like COX-2. Additionally, catechins can modulate the MAPK (mitogen-activated protein kinase) signaling pathway, further contributing to their anti-inflammatory effects.

Anticancer Signaling

Catechins have demonstrated promising anticancer activities by influencing pathways involved in cell proliferation, apoptosis, and angiogenesis. One of the key mechanisms is the modulation of the PI3K/Akt signaling pathway, which is often dysregulated in cancer. By inhibiting this pathway, catechins can suppress cancer cell growth and induce apoptosis. Furthermore, catechins can inhibit the activity of receptor tyrosine kinases (RTKs) such as EGFR and IGF1R, which are crucial for cancer cell survival and proliferation.

Experimental Protocols

To facilitate the investigation of this compound's biological activities, this section provides detailed methodologies for key in vitro assays.

DPPH Radical Scavenging Activity Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.

-

Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Reaction Setup:

-

In a 96-well plate, add a defined volume of each this compound dilution.

-

Add an equal volume of the DPPH working solution to each well.

-

Prepare a blank containing the solvent and DPPH solution.

-

Prepare a control for each sample concentration containing the sample and the solvent without DPPH.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 Where:

-

A_blank is the absorbance of the blank.

-

A_sample is the absorbance of the test sample.

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cell line of interest (e.g., cancer cell line)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve this compound).

-

MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (A_sample / A_control) * 100 Where:

-

A_sample is the absorbance of the this compound-treated cells.

-

A_control is the absorbance of the vehicle-treated cells.

The IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Western Blot Analysis for NF-κB Pathway

Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on the NF-κB signaling pathway.

Principle: This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect the proteins of interest. To study the NF-κB pathway, antibodies against total and phosphorylated forms of key proteins like IκBα and p65 are used.

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound and an inflammatory stimulus (e.g., LPS or TNF-α). After treatment, lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Wash the membrane again and add the ECL substrate. Visualize the protein bands using an imaging system.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin) to ensure equal protein loading. Compare the levels of phosphorylated proteins to total proteins to assess the activation state of the pathway.

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a range of beneficial physicochemical properties. Its ability to modulate key signaling pathways involved in oxidative stress, inflammation, and cancer underscores its significant potential in drug discovery and development. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the therapeutic applications of this promising flavonoid. A thorough understanding of its chemical and biological characteristics is paramount for harnessing its full potential in preventing and treating a variety of human diseases.

References

A Comprehensive Technical Guide to the Pharmacological Actions of Catechin and Epicatechin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catechin and epithis compound, stereoisomers of the flavan-3-ol class of flavonoids, are polyphenolic compounds ubiquitously found in a variety of plant-based foods and beverages, including green tea, cocoa, berries, and grapes.[1] These natural compounds have garnered significant scientific interest due to their broad spectrum of pharmacological activities and potential therapeutic applications in human health and disease. This in-depth technical guide provides a comprehensive overview of the core pharmacological actions of this compound and epithis compound, with a focus on their antioxidant, anti-inflammatory, cardiovascular, neuroprotective, and anticancer effects. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways to facilitate further investigation and drug discovery efforts.

Antioxidant Actions

This compound and epithis compound are potent antioxidants that can neutralize harmful free radicals and reduce oxidative stress, a key contributor to cellular damage and the pathogenesis of numerous chronic diseases.[1][2] Their antioxidant capacity is attributed to their chemical structure, which allows them to donate hydrogen atoms to stabilize free radicals.[3]

Mechanisms of Antioxidant Activity

The antioxidant actions of this compound and epithis compound are multifaceted and include:

-

Direct Radical Scavenging: They directly scavenge reactive oxygen species (ROS), such as the superoxide radical and hydroxyl radical.

-

Metal Ion Chelation: By chelating transition metal ions like iron and copper, they prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction.[4]

-

Upregulation of Antioxidant Enzymes: They can enhance the expression and activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GPx).

Quantitative Data: Antioxidant Activity

The antioxidant activities of this compound and epithis compound have been quantified using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being one of the most common. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |

| (+)-Catechin | 19.99 ± 1.57 | |

| (-)-Epithis compound | 4.9 ± 0.2 | |

| (-)-Epithis compound | >100 µM (in one study) | |

| (-)-Epigallothis compound (EGC) | 190.6 ± 2.2 | |

| (-)-Epigallothis compound gallate (EGCG) | 170.3 ± 2.0 |

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the DPPH radical scavenging activity of this compound and epithis compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

This compound and epithis compound standards

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Preparation of Sample Solutions: Prepare a series of dilutions of this compound and epithis compound in methanol or ethanol.

-

Assay: a. To each well of a 96-well microplate, add 100 µL of the sample solution. b. Add 100 µL of the DPPH solution to each well. c. As a control, add 100 µL of methanol or ethanol to a well with 100 µL of the DPPH solution. d. Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value.

Anti-inflammatory Actions

Chronic inflammation is a hallmark of many diseases. This compound and epithis compound have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways and mediators.

Mechanisms of Anti-inflammatory Activity

The primary mechanisms underlying the anti-inflammatory effects of these flavonoids include:

-

Inhibition of NF-κB Pathway: They can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

-

Modulation of MAPK Signaling: They can interfere with the mitogen-activated protein kinase (MAPK) signaling cascades (ERK, JNK, and p38), which are involved in the production of inflammatory mediators.

-

Reduction of Pro-inflammatory Cytokines: They have been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β).

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory effects of catechins have been evaluated in various in vivo and in vitro models.

| Compound | Model | Dosage/Concentration | Effect | Reference |

| This compound-rich Açaí Seed Extract | Carrageenan-induced paw edema in mice | 500 and 1000 mg/kg | Dose-dependent inhibition of edema | |

| Galla Chinensis water extract (rich in catechins) | Carrageenan-induced paw edema in rats | 1 g/kg | 27.19% reduction in edema at 2h | |

| Epithis compound | LPS-stimulated RAW 264.7 macrophages | Not specified | Inhibition of nitrite, IL-1β, IL-6, and IL-12 production |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Carrageenan (lambda, Type IV)

-

Saline solution (0.9% NaCl)

-

This compound or epithis compound

-

Vehicle (e.g., water, saline, or 0.5% carboxymethylcellulose)

-

Plethysmometer or calipers

-

Rats or mice

Procedure:

-

Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Administration: Randomly divide the animals into groups (e.g., control, vehicle, this compound/epithis compound-treated). Administer the test compound or vehicle orally or intraperitoneally at a predetermined time before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculation:

-

Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Paw volume at time t - Paw volume at baseline.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100.

-

Signaling Pathway: NF-κB Inhibition by Catechins

Catechins can inhibit the NF-κB signaling pathway at multiple points. One proposed mechanism involves the direct covalent modification of the p65 subunit of NF-κB by epigallothis compound gallate (EGCG), preventing its binding to DNA.

Caption: Inhibition of the NF-κB signaling pathway by catechins.

Cardiovascular Protective Actions

A growing body of evidence suggests that this compound and epithis compound exert beneficial effects on the cardiovascular system, contributing to a reduced risk of cardiovascular diseases.

Mechanisms of Cardiovascular Protection

The cardioprotective mechanisms of these flavonoids are diverse and include:

-

Endothelial Function Improvement: They enhance the production of nitric oxide (NO), a key vasodilator, leading to improved endothelial function and blood flow.

-

Blood Pressure Reduction: Regular consumption has been associated with a modest but significant reduction in blood pressure.

-

Anti-atherosclerotic Effects: They can inhibit the oxidation of low-density lipoprotein (LDL) cholesterol, a critical step in the formation of atherosclerotic plaques.

-

Anti-platelet Activity: They can reduce platelet aggregation, thereby lowering the risk of thrombus formation.

Quantitative Data: Cardiovascular Effects

| Compound | Model | Dosage | Effect | Reference |

| This compound | Langendorff-perfused rat heart | 10 µmol/L | Increased QRS interval, prolonged RR interval, negative inotropic effect | |

| This compound | Langendorff-perfused rat heart | 5.36 ± 3.22 µmol/L | IC50 for inhibition of myocardial contractility |

Experimental Protocol: Langendorff Isolated Perfused Heart

This ex vivo model allows for the study of cardiac function in the absence of systemic physiological influences.

Materials:

-

Langendorff apparatus (including perfusion reservoir, pump, oxygenator, and temperature control)

-

Krebs-Henseleit buffer or Tyrode's solution

-

Animal (e.g., rat, guinea pig, rabbit)

-

Surgical instruments

-

Transducers for measuring heart rate and contractile force

-

Data acquisition system

Procedure:

-

Heart Excision: Anesthetize the animal and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold perfusion buffer.

-

Cannulation: Cannulate the aorta on the Langendorff apparatus.

-

Perfusion: Initiate retrograde perfusion of the heart with oxygenated (95% O2, 5% CO2) and warmed (37°C) buffer at a constant pressure or flow rate.

-

Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady heart rate and contractile force are achieved.

-

Drug Administration: Introduce this compound or epithis compound into the perfusion buffer at various concentrations.

-

Data Recording: Continuously record heart rate, left ventricular developed pressure (LVDP), and coronary flow throughout the experiment.

-

Analysis: Analyze the changes in cardiac parameters in response to the administration of the test compounds.

Workflow: Langendorff Isolated Heart Experiment

Caption: Experimental workflow for a Langendorff isolated heart study.

Neuroprotective Actions

This compound and epithis compound have shown promise in protecting neurons from damage and may have a role in the prevention and treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are attributed to:

-

Antioxidant and Anti-inflammatory Effects: As described previously, these actions are crucial in the brain, where oxidative stress and inflammation are key drivers of neuronal damage.

-

Modulation of Pro-survival Signaling: They can activate pro-survival signaling pathways, such as the PI3K/Akt pathway.

-

Activation of Nrf2 Pathway: Epithis compound, in particular, has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant and cytoprotective genes.

-

Inhibition of Apoptosis: They can inhibit neuronal apoptosis by modulating the expression of pro- and anti-apoptotic proteins.

Quantitative Data: Neuroprotective Activity

| Compound | Model | Concentration | Effect | Reference |

| Epithis compound gallate (ECG)-loaded exosomes | Rotenone-induced SH-SY5Y cells | Not specified | Enhanced neuroprotective effects compared to free ECG | |

| This compound derivative (Compound 1) | NMDA-induced SH-SY5Y cells | Not specified | Protected against NMDA-induced injury and apoptosis |

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neuroprotective effects.

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12)

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's model, amyloid-beta for Alzheimer's model)

-

This compound or epithis compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

96-well plates

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in appropriate medium.

-

Plating: Seed cells into 96-well plates at a suitable density and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of this compound or epithis compound for a specified time (e.g., 24 hours).

-

Induction of Neurotoxicity: Add the neurotoxin to the wells (except for the control group) and incubate for another period (e.g., 24 hours).

-

Cell Viability Assessment (MTT Assay): a. Remove the medium and add fresh medium containing MTT reagent to each well. b. Incubate for 2-4 hours at 37°C. c. Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals. d. Measure the absorbance at 570 nm.

-

Calculation: Express cell viability as a percentage of the control (untreated) cells.

Signaling Pathway: Nrf2 Activation by Epithis compound

Epithis compound can activate the Nrf2 pathway, leading to the transcription of antioxidant and cytoprotective genes. This involves the dissociation of Nrf2 from its inhibitor, Keap1, and its translocation to the nucleus.

Caption: Activation of the Nrf2 signaling pathway by epithis compound.

Anticancer Actions

This compound and epithis compound have been investigated for their potential to prevent and treat various types of cancer. Their anticancer effects are mediated through a variety of mechanisms that affect cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Activity

The key mechanisms include:

-

Induction of Apoptosis: They can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Cell Cycle Arrest: They can halt the cell cycle at different phases, preventing cancer cell proliferation.

-

Inhibition of Angiogenesis: They can inhibit the formation of new blood vessels that supply nutrients to tumors, thereby limiting tumor growth and metastasis.

-

Modulation of Carcinogen Metabolism: They can influence the activity of enzymes involved in the activation and detoxification of carcinogens.

Quantitative Data: Anticancer Activity

| Compound | Cell Line | IC50 | Effect | Reference |

| (-)-Epithis compound | MDA-MB-231 (Breast Cancer) | 350 µM | Antiproliferative, induces apoptosis | |

| (-)-Epithis compound | MCF-7 (Breast Cancer) | Not specified | Antiproliferative, induces apoptosis | |

| Epigallothis compound | MCF-7 (Breast Cancer) | 20.07 µM | Cytotoxic | |

| Epigallothis compound | SK-BR-3 (Breast Cancer) | 56.19 µM | Cytotoxic | |

| Procyanidin mixture (from epithis compound) | MDA-MB-231 (Breast Cancer) | Lower than epithis compound | Antiproliferative |

Experimental Protocol: In Vitro Anticancer Assay using MDA-MB-231 Cells

The MDA-MB-231 cell line is a model for triple-negative breast cancer.

Materials:

-

MDA-MB-231 cells

-

Cell culture medium

-

This compound or epithis compound

-

MTT reagent

-

96-well plates

Procedure:

-

Cell Culture and Plating: Culture MDA-MB-231 cells and seed them into 96-well plates.

-

Treatment: Treat the cells with a range of concentrations of this compound or epithis compound for different time points (e.g., 24, 48, 72 hours).

-

Cell Viability Assessment (MTT Assay): Follow the same procedure as described in the neuroprotection assay (Section 4.3).

-

Apoptosis Assay (Optional): Assess apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Cell Cycle Analysis (Optional): Analyze the cell cycle distribution using propidium iodide staining and flow cytometry.

Logical Relationship: Multifaceted Anticancer Mechanisms

Caption: Multifaceted anticancer mechanisms of this compound and epithis compound.

Other Pharmacological Actions

Beyond the core actions detailed above, this compound and epithis compound have been reported to possess a range of other beneficial properties, including:

-

Antidiabetic Effects: They may improve insulin sensitivity and glucose metabolism.

-

Hepatoprotective Effects: They can protect the liver from damage induced by toxins.

-

Antimicrobial Activity: They have shown activity against various bacteria and fungi.

Conclusion

This compound and epithis compound are remarkable natural compounds with a diverse and potent array of pharmacological activities. Their ability to modulate multiple cellular pathways involved in oxidative stress, inflammation, cardiovascular function, neuronal health, and cancer progression underscores their significant therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the health benefits of these fascinating flavonoids. Continued research into their mechanisms of action and bioavailability is crucial for their successful translation into novel therapeutic agents for the prevention and treatment of a wide range of human diseases.

References

- 1. Targeting a transcription factor NF-κB by green tea catechins using in silico and in vitro studies in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epithis compound‐mediated modulation of the Nrf2/HO‐1 pathway alleviates senile cerebral ischemic/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant Capacity and Cytotoxic Effects of Catechins and Resveratrol Oligomers Produced by Enzymatic Oxidation against T24 Human Urinary Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

catechin and epicatechin natural sources and distribution

An In-depth Technical Guide to Catechin and Epithis compound: Natural Sources, Distribution, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound and epithis compound are flavan-3-ols, a class of polyphenolic secondary metabolites ubiquitously found in the plant kingdom.[1][2][3] These isomeric compounds, differing only in the stereochemistry at the C3 position of the C ring, have garnered significant attention from the scientific community for their potent antioxidant properties and potential therapeutic applications in a range of human diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[4][5] This technical guide provides a comprehensive overview of the natural sources and distribution of this compound and epithis compound, detailed experimental protocols for their analysis, and an examination of the key signaling pathways they modulate.

Natural Sources and Distribution

This compound and epithis compound are widely distributed in a variety of plant-based foods and beverages. Their concentrations can vary significantly depending on the plant species, variety, maturity, and processing methods.

High concentrations of (+)-catechin are found in foods such as red wine, broad beans, black grapes, apricots, and strawberries. (-)-Epithis compound is abundant in apples, blackberries, broad beans, cherries, black grapes, pears, raspberries, and chocolate. Tea, particularly green tea, is a rich source of various catechins, including epigallothis compound (EGC), epithis compound gallate (ECG), and epigallothis compound gallate (EGCG).

The following tables summarize the quantitative distribution of this compound and epithis compound in various food sources.

Table 1: this compound and Epithis compound Content in Fruits

| Fruit | This compound (mg/100g) | Epithis compound (mg/100g) | Reference |

| Apples | 0.89 | 6.07 | |

| Apricots | 110.1 (total catechins) | - | |

| Blackberries | 187.4 (total catechins) | - | |

| Black Grapes | 203.9 (total catechins) | - | |

| Cherries | 117.1 (total catechins) | - | |

| Kiwi Fruit | 4.5 (total catechins) | - | |

| Peaches | - | - | |

| Pears | - | - | |

| Raspberries | Present | Present | |

| Strawberries | High concentrations | - |

Note: "Total catechins" may include other forms like gallothis compound and their gallates. Data for individual this compound and epithis compound content was not always available.

Table 2: this compound and Epithis compound Content in Vegetables and Legumes

| Vegetable/Legume | This compound (mg/100g) | Epithis compound (mg/100g) | Reference |

| Broad Beans (raw) | 493.7 (total catechins) | - | |

| Broad Beans (cooked) | 206.3 (total catechins) | - | |

| Marrowfat Peas | Present | - | |

| Rhubarb | Present | - |

Table 3: this compound and Epithis compound Content in Other Foods and Beverages

| Food/Beverage | This compound (mg/100g or mg/100mL) | Epithis compound (mg/100g or mg/100mL) | Reference |

| Black Chocolate | 459.8 - 610.0 (total catechins) | - | |

| Milk Chocolate | 153.0 - 163.2 (total catechins) | - | |

| Cocoa | 108 | - | |

| Prune Juice | 25 (mg/100mL) | - | |

| Red Wine | High concentrations | - | |

| Green Tea | - | - | |

| Black Tea | - | - | |

| Açaí Oil | 67 (mg/kg) | - | |

| Barley Grain | Present | - |

Experimental Protocols

The accurate quantification of this compound and epithis compound from complex natural matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.

Key Experiment: Quantification of this compound and Epithis compound in Chocolate by HPLC

This protocol is adapted from a validated method for the determination of this compound and epithis compound in cocoa powder and chocolates.

1. Sample Preparation (Extraction):

-

Weigh 1 g of finely ground chocolate sample into a centrifuge tube.

-

Add 10 mL of a methanol/water (80:20, v/v) solution.

-

Vortex for 1 minute to ensure thorough mixing.

-

Place the tube in an ultrasonic bath at 40°C for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC System and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used for optimal separation.

-

Mobile Phase A: 0.1% (v/v) Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Program:

-

0-10 min: 10% B

-

10-30 min: 10-25% B (linear gradient)

-

30-40 min: 25-50% B (linear gradient)

-

40-45 min: 50-10% B (linear gradient)

-

45-50 min: 10% B (isocratic)

-

-

Flow Rate: 1.0 mL/minute.

-

Column Temperature: 30°C.

-

Detection: UV detection at 280 nm.

-

Injection Volume: 20 µL.

3. Standard Preparation and Calibration:

-

Prepare stock solutions of (+)-catechin and (-)-epithis compound standards (e.g., 1 mg/mL) in methanol.

-

Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject the standards into the HPLC system to establish retention times and generate a calibration curve by plotting peak area against concentration.

4. Data Analysis:

-

Identify the this compound and epithis compound peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Quantify the concentration of each analyte in the sample by using the calibration curve.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Epithis compound vs this compound: What sets them apart? [epicatelean.com]

- 4. Pharmacological Actions and Underlying Mechanisms of this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms and Therapeutic Effects of (−)-Epithis compound and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Nuances of Flavan-3-ols: A Technical Guide to the Fundamental Differences Between Catechin and Epicatechin

For Immediate Release

This technical guide provides an in-depth analysis of the fundamental stereochemical, physicochemical, and biological differences between (+)-catechin and (-)-epicatechin. Addressed to researchers, scientists, and professionals in drug development, this document elucidates how subtle changes in three-dimensional structure dictate profound variations in biological activity, bioavailability, and reactivity. All quantitative data are summarized for direct comparison, and detailed experimental protocols for stereoisomer separation are provided.

Core Structural and Stereochemical Distinctions

This compound and epithis compound are diastereomers, sharing the same chemical formula (C₁₅H₁₄O₆) but differing in the spatial orientation of substituents at the two chiral centers on the C-ring, specifically at positions C2 and C3.[1] The key distinction lies in the relative orientation of the B-ring at C2 and the hydroxyl (-OH) group at C3.

-

(+)-Catechin is the trans-isomer.[1][2] The B-ring and the C3-hydroxyl group are on opposite sides of the C-ring plane. This corresponds to a (2R, 3S) absolute configuration.

-

(-)-Epithis compound is the cis-isomer.[1][2] The B-ring and the C3-hydroxyl group are on the same side of the C-ring plane. This corresponds to a (2R, 3R) absolute configuration.

This seemingly minor structural variance significantly alters the molecule's overall shape, influencing its ability to interact with enzymes, cellular receptors, and other biological targets.

References

An In-depth Technical Guide to Catechin Interactions with Cellular Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate interactions between catechins, a major class of polyphenols found in green tea, and cellular membranes. Understanding these interactions is pivotal for elucidating the mechanisms behind the diverse biological activities of catechins and for harnessing their therapeutic potential in drug development. This document details the quantitative aspects of these interactions, outlines the experimental methodologies used to study them, and visualizes the subsequent impact on cellular signaling pathways.

Introduction: The Cell Membrane as a Primary Target for Catechins

The cellular membrane, a dynamic and complex lipid bilayer, is the initial point of contact for extracellular molecules, including dietary compounds like catechins. It is now well-established that many of the physiological effects of catechins, ranging from antioxidant and antimicrobial to anti-cancer activities, are initiated at the plasma membrane.[1] Catechins, being amphiphilic in nature, exhibit a strong affinity for lipid bilayers, leading to their adsorption onto or penetration into the membrane.[2][3] This interaction perturbs the physicochemical properties of the membrane, such as fluidity and organization, which in turn modulates the function of membrane-associated proteins and triggers downstream signaling cascades.[1][4] The nature and extent of these interactions are highly dependent on the specific molecular structure of the catechin.

Quantitative Analysis of this compound-Membrane Interactions

The interaction of catechins with cellular membranes can be quantified through various biophysical parameters. These include their effects on membrane fluidity, their binding affinity to lipid bilayers, and their impact on membrane structural parameters. The following tables summarize key quantitative data from various studies, providing a comparative look at the effects of different catechins.

Table 1: Effect of Catechins on Membrane Fluidity

Membrane fluidity is a critical parameter that influences a wide range of cellular processes. Catechins have been shown to modulate membrane fluidity, generally causing a decrease in fluidity or an increase in membrane rigidity. This effect is dependent on the this compound concentration and structure, with galloylated catechins often exhibiting a stronger effect.

| This compound | Model System | Concentration | Method | Key Finding | Reference |

| (+)-Catechin | Dipalmitoylphosphatidylcholine (DPPC) & Dioleoylphosphatidylcholine (DOPC) liposomes | 1 - 1000 µmol/L | Fluorescence Polarization | Significantly reduced membrane fluidity in both hydrophilic and hydrophobic regions. | |

| (-)-Epigallothis compound gallate (EGCG) | DPPC & DOPC liposomes | 1 - 1000 µmol/L | Fluorescence Polarization | Superior in fluidity reduction compared to non-galloylated catechins. | |

| (-)-Epithis compound-3-gallate (ECG) | Tumor cell membranes | Not specified | Fluorescence Polarization | Rigidified tumor cell membranes by acting on hydrophilic and hydrophobic regions. | |

| (-)-Epigallothis compound-3-gallate (EGCG) | Tumor cell membranes | Not specified | Fluorescence Polarization | Reduced the fluidity of liposomal membranes more intensively than ECG. | |

| (-)-Epithis compound (EC) & (+)-Catechin (C) | Tumor cell membranes | Not specified | Fluorescence Polarization | Essentially ineffective in reducing membrane fluidity. | |

| (-)-Epigallothis compound-3-gallate (EGCG) | DPPC liposomes | Not specified | Differential Scanning Calorimetry (DSC) & Isothermal Titration Calorimetry (ITC) | Decreases lipid ordering parameter in ordered membranes and increases it in disordered ones. | |

| Tea Catechins (general) | Lead-exposed HepG2 cells | Concentration-dependent | Electron Spin Resonance (ESR) | Protected cell membrane fluidity. Galloylated catechins showed a stronger effect. |

Table 2: Binding Affinities and Interactions of Catechins with Lipid Bilayers

Molecular dynamics simulations and experimental binding assays have provided insights into the affinity of catechins for lipid membranes and the nature of their interactions. These studies reveal a strong affinity driven by hydrogen bonding and hydrophobic interactions.

| This compound | Model System | Method | Key Finding | Reference |

| Epithis compound (EC), Epigallothis compound (EGC), Epithis compound gallate (ECG), Epigallothis compound gallate (EGCG) | 1-palmitoyl-2-oleoylphosphatidylcholine (POPC) lipid bilayer | Molecular Dynamics Simulation | Possess a strong affinity for the lipid bilayer; some are absorbed into the bilayer. The molecular structure and aggregation state influence absorption and hydrogen bonding with lipid headgroups. | |

| Seven Green Tea Catechins | Lipid bilayers of HepG2 cancer cells | Molecular Dynamics Simulation | Strong affinity for the lipid bilayer via hydrogen bonding to the bilayer surface. EGCG showed the strongest interaction based on the number of hydrogen bonds formed. | |

| Epigallothis compound gallate (EGCG) | Giant Unilamellar Vesicles (GUVs) | Micropipette Aspiration & X-ray Diffraction | Readily binds to lipid bilayers, causing membrane area expansion (one order of magnitude smaller than curcumin) and solubilizing lipid molecules without forming pores. | |

| Epithis compound gallate (ECg) & Epigallothis compound gallate (EGCg) | Isotropic bicelle model lipid membranes | Solution NMR | The B-ring and the galloyl moiety are crucial for the interaction and are located near the trimethylammonium group of the phospholipid. | |

| This compound Library | DOPE:DOPS:DOPC Small Unilamellar Vesicles (SUVs) | Saturation Transfer Difference (STD) NMR | Determined binding affinities of various catechins to lipid membranes, revealing structure-activity relationships. |

Experimental Protocols for Studying this compound-Membrane Interactions

A variety of biophysical techniques are employed to characterize the interaction of catechins with cellular membranes. Below are detailed methodologies for some of the key experiments cited.

Fluorescence Polarization Spectroscopy

This technique is used to measure changes in membrane fluidity. It relies on the principle that the polarization of fluorescence emitted by a membrane-embedded probe is dependent on its rotational mobility, which is in turn influenced by the fluidity of its lipid environment.

Protocol:

-

Liposome Preparation: Liposomes are prepared from phospholipids such as dipalmitoylphosphatidylcholine (DPPC) and dioleoylphosphatidylcholine (DOPC) to mimic the cell membrane.

-

Probe Incorporation: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) for the hydrophobic region or trimethylammonium-DPH (TMA-DPH) for the hydrophilic region, is incorporated into the liposomes.

-

This compound Incubation: The liposomes containing the fluorescent probe are incubated with varying concentrations of the this compound of interest.

-

Fluorescence Measurement: The fluorescence polarization is measured using a spectrofluorometer equipped with polarizers. The sample is excited with vertically polarized light, and the intensities of the vertically and horizontally polarized emitted light are measured.

-

Calculation of Anisotropy (r): The fluorescence anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor. An increase in anisotropy indicates a decrease in membrane fluidity.

Experimental Workflow for Fluorescence Polarization

Caption: Workflow for assessing membrane fluidity using fluorescence polarization.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to study the thermotropic phase behavior of lipid bilayers. It measures the heat difference between a sample and a reference as a function of temperature, allowing for the determination of phase transition temperatures (Tm) and enthalpies (ΔH).

Protocol:

-

Sample Preparation: Multilamellar vesicles (MLVs) are prepared by hydrating a lipid film (e.g., DPPC) with a buffer solution containing the desired concentration of the this compound.

-

DSC Measurement: The sample and a reference (buffer solution) are placed in the DSC instrument. The temperature is scanned over a defined range that encompasses the lipid phase transition.

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH). A shift in Tm or a change in ΔH indicates an interaction between the this compound and the lipid bilayer.

Experimental Workflow for Differential Scanning Calorimetry

Caption: Workflow for studying lipid phase behavior using DSC.

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the dynamic interactions between catechins and lipid bilayers. These computational experiments can reveal the preferred location, orientation, and binding modes of catechins within the membrane.

Protocol:

-

System Setup: A model lipid bilayer (e.g., POPC) is constructed and solvated with water. This compound molecules are placed in the water phase near the bilayer.

-

Simulation Parameters: The system is subjected to a set of physical parameters, including temperature, pressure, and periodic boundary conditions, using a specific force field (e.g., CHARMM, GROMOS).

-

Equilibration: The system is allowed to equilibrate for a period to reach a stable state.

-

Production Run: A long simulation (nanoseconds to microseconds) is performed to sample the conformational space of the this compound-membrane system.

-

Trajectory Analysis: The simulation trajectory is analyzed to determine parameters such as the location of the this compound relative to the bilayer, the number of hydrogen bonds formed with lipids, and the effect of the this compound on bilayer properties like thickness and area per lipid.

Workflow for Molecular Dynamics Simulations

Caption: Workflow for investigating this compound-membrane interactions via MD simulations.

Impact on Cellular Signaling Pathways

The interaction of catechins with the cell membrane can have profound effects on intracellular signaling pathways. By altering membrane properties and interacting with membrane-associated proteins, catechins can modulate a variety of cellular processes, including proliferation, apoptosis, and inflammation.

Modulation of Receptor Tyrosine Kinase (RTK) Signaling

Catechins, particularly EGCG, have been shown to interfere with the signaling of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR). This can occur through direct interaction with the receptor or by altering the membrane environment, such as lipid rafts, which are crucial for receptor dimerization and activation.

Signaling Pathway: Inhibition of EGFR Signaling by EGCG

Caption: EGCG inhibits EGFR signaling by interfering with ligand binding and lipid raft organization.

Modulation of Oxidative Stress-Related Pathways

Catechins are potent antioxidants that can directly scavenge reactive oxygen species (ROS). Their interaction with the membrane can also indirectly influence oxidative stress by modulating the activity of enzymes and transcription factors involved in the cellular antioxidant response. Key pathways affected include the Keap1-Nrf2-ARE and MAPK pathways.

Signaling Pathway: this compound-Mediated Antioxidant Response

Caption: Catechins mitigate oxidative stress by scavenging ROS and modulating the Nrf2 and MAPK pathways.

Conclusion and Future Perspectives

The interaction of catechins with cellular membranes is a critical initiating event for their diverse biological activities. This guide has summarized the quantitative data, detailed the experimental methodologies, and visualized the downstream signaling consequences of these interactions. A deeper understanding of the structure-activity relationships governing this compound-membrane interactions will be instrumental for the rational design of novel therapeutic agents with enhanced efficacy and specificity. Future research should focus on more complex membrane models that mimic specific disease states and on elucidating the precise molecular targets of catechins within the membrane to fully unravel their therapeutic potential.

References

A Preliminary Investigation of Catechin Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catechins, a class of flavonoid polyphenols, are abundantly found in various plant-based foods and beverages, most notably in green tea (Camellia sinensis). Extensive research has highlighted the diverse bioactive properties of catechins, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive preliminary investigation into the core bioactivities of catechins, with a focus on their antioxidant, anti-inflammatory, and anticancer effects. Detailed experimental protocols for assessing these activities are provided, along with a summary of quantitative data and visual representations of the key signaling pathways modulated by these compounds.

Core Bioactivities of Catechins

Catechins exert their biological effects through a multitude of mechanisms, primarily centered around their potent antioxidant and signaling modulatory activities.

Antioxidant Activity

Catechins are powerful antioxidants capable of neutralizing reactive oxygen species (ROS) and chelating metal ions, thereby mitigating oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases.[1] The antioxidant capacity of different catechins varies depending on their chemical structure.

Table 1: Antioxidant Activity of Catechins (IC50 Values)

| Catechin | DPPH Scavenging Assay IC50 (µg/mL) | ABTS Scavenging Assay IC50 (µg/mL) | Reference |

| (+)-Catechin Hydrate | - | 3.12 ± 0.51 | [1] |

| Green Tea Extract | 5.65 ± 1.4 | - | [2] |

| Epigallothis compound gallate (EGCG) | 4.81 (in Green Tea Extract) | 2.70 (in Green Tea Extract) | [3] |

Note: IC50 values can vary depending on the specific experimental conditions.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. Catechins have demonstrated significant anti-inflammatory properties by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators.[4]

Table 2: Anti-inflammatory Effects of Catechins

| This compound | Cell Line | Stimulant | Effect | Reference |

| (+)-Catechin | RAW 264.7 | LPS | Inhibition of NO, PGE2, TNF-α, and IL-6 production. | |

| This compound-7,4′-O-digallate | ImKC | LPS | Inhibition of NO production and downregulation of iNOS expression. |

Note: Quantitative IC50 values for the anti-inflammatory activity of specific catechins are less consistently reported in the literature and can be highly dependent on the experimental setup.

Anticancer Activity

Catechins have been extensively studied for their potential in cancer chemoprevention and therapy. They can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth by targeting various signaling pathways crucial for cancer development, including the PI3K/Akt and MAPK pathways.

Table 3: Anticancer Activity of Catechins (IC50 Values)

| This compound | Cell Line | IC50 (µM) | Reference |

| Epigallothis compound (EGC) | MCF-7 | 20.07 | |

| Epigallothis compound gallate (EGCG) | MCF-7 | < 50 | |

| This compound | A549 | Not specified | |

| This compound | MCF-7 | 42.8 (µg/mL) |

Note: IC50 values are highly dependent on the cancer cell line and the duration of exposure to the this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the bioactivity of catechins.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

-

Prepare a series of dilutions of the this compound sample in methanol.

-

Use ascorbic acid as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

-

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the this compound sample.

-

-

Assay Procedure:

-

Add 190 µL of the diluted ABTS•+ solution to 10 µL of each this compound dilution in a 96-well plate.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

-

Anti-inflammatory Activity Assay

This assay assesses the anti-inflammatory potential of catechins by measuring their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

-

ELISA is a highly sensitive method to quantify the concentration of specific proteins, such as pro-inflammatory cytokines, in cell culture supernatants.

Protocol (General Sandwich ELISA):

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight at 4°C.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.

-

Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Absorbance Measurement: Measure the absorbance at 450 nm. The cytokine concentration is determined from the standard curve.

Anticancer Activity Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the this compound for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are formed.

-

-

Formazan Solubilization:

-